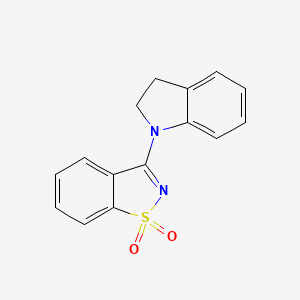![molecular formula C15H17N3O3 B5375837 methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate](/img/structure/B5375837.png)
methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate, also known as MEPM, is a chemical compound that has been widely studied for its potential applications in the field of medicine.
Mechanism of Action
The exact mechanism of action of methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate is not fully understood. However, it is believed that it exerts its effects through the inhibition of cyclooxygenase-2 (COX-2) and the activation of the adenosine monophosphate-activated protein kinase (AMPK) pathway. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2, methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate can reduce inflammation. AMPK is a cellular energy sensor that plays a role in regulating glucose and lipid metabolism. Activation of the AMPK pathway has been shown to have anti-inflammatory and anticancer effects.
Biochemical and Physiological Effects
methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, pain, and fever. It has also been shown to induce apoptosis in cancer cells. methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate has been shown to decrease the levels of proinflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate has also been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Advantages and Limitations for Lab Experiments
Methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate has a number of advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under a variety of conditions. It has also been shown to have low toxicity in animal models. However, there are also some limitations to the use of methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate in lab experiments. One limitation is that it has relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Another limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are a number of future directions for the study of methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the potential use of methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate as a treatment for cancer. Further studies are needed to elucidate the exact mechanism of action of methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate and to determine its potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, more research is needed to investigate the potential side effects of methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate and to determine its optimal dosage and administration route.
Conclusion
In conclusion, methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, as well as induce apoptosis in cancer cells. methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate has a number of advantages for lab experiments, but also has some limitations. Future research is needed to further elucidate the potential applications of methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate and to determine its optimal dosage and administration route.
Synthesis Methods
Methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate can be synthesized through a multistep process involving the reaction of 3-amino-4-methylbenzoic acid with ethyl chloroformate, followed by the reaction with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1H-pyrazole-3-carboxamide. The final product is obtained through the reaction with methyl iodide.
Scientific Research Applications
Methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate has also been investigated for its potential use as a treatment for cancer, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
methyl 3-[(1-ethylpyrazole-3-carbonyl)amino]-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-4-18-8-7-12(17-18)14(19)16-13-9-11(15(20)21-3)6-5-10(13)2/h5-9H,4H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZMSHJUQMFEPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,4-dimethylphenoxy)acetyl]azocane](/img/structure/B5375757.png)
![N-ethyl-2-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5375759.png)
![3-methyl-8-[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5375768.png)
![4-{[3-(anilinocarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5375773.png)
![1'-(cyclopropylcarbonyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5375781.png)

![N-(3-{[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5375795.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(2-thienylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5375816.png)
![ethyl 2-(3,5-diiodo-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5375827.png)


![N-(5-methyl-2-pyridinyl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5375846.png)
![4-oxo-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5375860.png)